3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid
Description
Properties
IUPAC Name |
3-(3-aminophenyl)-4-oxocyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c13-9-3-1-2-7(4-9)10-5-8(12(15)16)6-11(10)14/h1-4,8,10H,5-6,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMMOEMPUPFAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C1C2=CC(=CC=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclopentanecarboxylic acid core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the oxo group: Oxidation reactions using reagents such as potassium permanganate or chromium trioxide can introduce the oxo group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Introduction of additional oxo or hydroxyl groups.
Reduction: Formation of hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The oxo group may also play a role in these interactions by forming hydrogen bonds or participating in redox reactions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares key structural features, molecular weights, and functional groups of 3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid with related compounds:
Key Observations :
- Ring Size and Strain : The target compound’s cyclopentane ring balances stability and reactivity compared to the strained cyclobutane in 3-oxocyclobutanecarboxylic acid and the larger cyclohexane in 4-oxocyclohexanecarboxylic acid .
- Substituent Effects: The meta-aminophenyl group distinguishes the target compound from analogs like 3-(3-aminophenyl)propionic acid, which lacks a cyclic structure .
- Functional Diversity: The quinoline-based analog introduces heterocyclic aromaticity and methoxy groups, altering electronic properties compared to the phenyl-substituted cyclopentane in the target compound.
Physicochemical Properties
- Solubility: Cyclopentane derivatives typically exhibit moderate water solubility due to the balance between hydrophobic rings and polar functional groups. In contrast, linear analogs like 3-(3-aminophenyl)propionic acid may have higher solubility in polar solvents.
- Reactivity : The ketone at position 4 in the target compound could enhance electrophilic reactivity, similar to 4-oxocyclohexanecarboxylic acid , but with steric constraints from the smaller cyclopentane ring.
Biological Activity
3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentanecarboxylic acid backbone with an amino group and a phenyl substituent, contributing to its unique chemical reactivity and biological profile. The molecular formula is CHNO, and it has a molecular weight of approximately 219.24 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Properties : Preliminary studies indicate that it may reduce inflammation, which could be beneficial in treating inflammatory diseases.
- Cytotoxic Effects : Cell viability assays reveal that the compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways related to inflammation and cell survival.
- Interaction with Cellular Targets : The amino group can facilitate interactions with various cellular targets, enhancing its therapeutic potential.
Antimicrobial Activity
A study conducted on the antimicrobial properties of the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate potency.
Anti-inflammatory Effects
In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 50%. This suggests its potential application in inflammatory conditions.
Cytotoxicity in Cancer Cells
Research involving various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, supporting its role as a potential anticancer agent.
Data Summary Table
Q & A
Q. What synthetic methodologies are recommended for the preparation of 3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid?
- Methodological Answer : A multi-step synthesis approach is typically employed. Begin with cyclopentanecarboxylic acid derivatives (e.g., 3-oxocyclopentene precursors) and introduce the 3-aminophenyl group via nucleophilic substitution or coupling reactions. For example, a Friedel-Crafts acylation may be used to attach the aromatic amine moiety, followed by oxidation to stabilize the ketone group . Purification steps should include recrystallization or column chromatography, with progress monitored by TLC (Rf values reported in similar syntheses range from 0.3–0.5 in ethyl acetate/hexane systems) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm the cyclopentane ring structure, aromatic protons (δ 6.5–7.5 ppm), and the carboxylic acid proton (δ ~12 ppm). DEPT-135 can clarify carbon types .
- IR : Key peaks include C=O (1700–1750 cm) for the ketone and carboxylic acid, and N–H stretches (3300–3500 cm) for the amine .
- Mass Spectrometry : High-resolution MS (HRMS) is critical to verify the molecular ion peak (expected m/z ~261.1 for CHNO) and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps (ΔE ~5–6 eV for similar cyclopentanecarboxylic acids) to predict redox behavior . Molecular docking simulations (e.g., AutoDock Vina) can model interactions with biological targets like enzymes, using PDB structures (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
Q. What experimental strategies address contradictions in reported biological activities (e.g., antibacterial vs. anti-inflammatory effects)?
- Methodological Answer :
- Dose-Response Studies : Test across a wide concentration range (0.1–100 µM) to identify biphasic effects.
- Assay Validation : Use multiple assays (e.g., MIC for antibacterial activity; COX-2 inhibition for anti-inflammatory effects) to confirm specificity .
- Structural Analog Comparison : Compare results with derivatives lacking the 4-oxo or 3-aminophenyl groups to isolate functional group contributions .
Q. How can researchers design experiments to evaluate its potential as an enzyme inhibitor?
- Methodological Answer :
- Kinetic Assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition) with varying substrate concentrations to determine values.
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve binding modes. Precedent exists for similar bicyclic carboxylic acids forming hydrogen bonds with catalytic residues .
Q. What challenges arise in optimizing solubility for pharmacological assays, and how can they be mitigated?
- Methodological Answer :
- Solubility Screening : Test in PBS (pH 7.4), DMSO, and PEG-400. For low aqueous solubility (<10 µg/mL), consider salt formation (e.g., sodium carboxylate) or nanoformulation .
- LogP Calculation : Estimate via HPLC retention times (C18 column, acetonitrile/water gradient) to guide derivatization (e.g., methyl ester prodrugs) .
Notes on Evidence Reliability
- Preferred Sources : Peer-reviewed studies (e.g., Acta Crystallographica , synthesis protocols from PubChem ), and computational chemistry papers were prioritized.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
